2-Iodo-4-(pentafluorothio)aniline
Overview
Description
2-Iodo-4-(pentafluorothio)aniline is an aromatic compound characterized by the presence of an iodine atom and a pentafluorothio group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(pentafluorothio)aniline can be achieved through several methods. One common approach involves the iodination of 4-(pentafluorothio)aniline. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the aniline ring .
Another method involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids using inexpensive potassium iodide and iodine as halogen donors under oxygen . This method is operationally scalable and exhibits high functional-group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(pentafluorothio)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted aniline derivative, while oxidation may produce a quinone or other oxidized species.
Scientific Research Applications
2-Iodo-4-(pentafluorothio)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals due to its potential biological activity.
Medicine: It may be explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Iodo-4-(pentafluorothio)aniline involves its interaction with molecular targets and pathways within biological systems. The iodine and pentafluorothio groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodoaniline: This compound has a similar structure but with a fluorine atom instead of the pentafluorothio group.
2-Iodoaniline: Lacks the pentafluorothio group and is used in different chemical applications.
Uniqueness
2-Iodo-4-(pentafluorothio)aniline is unique due to the presence of both iodine and pentafluorothio groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
2-iodo-4-(pentafluoro-λ6-sulfanyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5INS/c7-14(8,9,10,11)4-1-2-6(13)5(12)3-4/h1-3H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVUJPBPIMSIHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5INS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209392 | |
Record name | Sulfur, (4-amino-3-iodophenyl)pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365988-20-0 | |
Record name | Sulfur, (4-amino-3-iodophenyl)pentafluoro-, (OC-6-21)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfur, (4-amino-3-iodophenyl)pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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